1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol
Description
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is an organic compound characterized by its unique structure, which includes two chlorophenyl groups and two diphenyl groups attached to a but-2-yne-1,4-diol backbone
Properties
CAS No. |
102795-46-0 |
|---|---|
Molecular Formula |
C28H20Cl2O2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1,4-bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol |
InChI |
InChI=1S/C28H20Cl2O2/c29-25-17-9-7-15-23(25)27(31,21-11-3-1-4-12-21)19-20-28(32,22-13-5-2-6-14-22)24-16-8-10-18-26(24)30/h1-18,31-32H |
InChI Key |
YERGDMXIZGEJPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol typically involves the coupling of terminal alkynes under specific conditions. One common method involves the use of a copper catalyst in the presence of a base, such as triethylamine, and the reaction is carried out at elevated temperatures (around 60°C) in an air atmosphere . The reaction mixture is then cooled, diluted with ethyl acetate, and filtered to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The key steps involve the careful control of temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbut-2-yne-1,4-diol: Lacks the chlorophenyl groups, resulting in different chemical properties and reactivity.
1,4-Bis(4-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol: Similar structure but with chlorophenyl groups in different positions, affecting its reactivity and applications.
Uniqueness
1,4-Bis(2-chlorophenyl)-1,4-diphenylbut-2-yne-1,4-diol is unique due to the specific positioning of the chlorophenyl groups, which influences its chemical behavior and potential applications. This structural uniqueness makes it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
